Cas no 107537-44-0 (Calyculin B)

Calyculin B structure
Calyculin B structure
Product Name:Calyculin B
N.o CAS:107537-44-0
MF:C50H81N4O15P
MW:1009.1697165966
CID:893915
PubChem ID:6443217
Update Time:2024-02-29

Calyculin B Propriedades químicas e físicas

Nomes e Identificadores

    • calyculin B
    • [(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9E,11E,13E)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihy
    • (2R,3R,5R,7S,8S,9R)-2-[(1S,3S,4S,5R,6R,7E,9E,11E,13E)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraen-1-yl]-7-[(2E)-3-{2-[(1S)-3-{[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino}-1-methylpropyl]-1,3-oxazol-4-yl}prop-2-en-1-yl]-9-hydroxy-4,4,8-trimethyl-1,6-dioxaspiro[4.5]dec-3-yl dihydrogen phosphate (non-preferred name)
    • calyculin A
    • (2R,3R,5R,7S,8S,9R)-2-((1S,3S,4S,5R,6R,7E,9E,11E,13E)-14-Cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyl-7,9,11,13-tetradecatetraen-1-yl)-7-((2E)-3-(2-((2S)-4-(((2S,3S,4S)-4-(dimethylamino)-2,3-d ihydroxy-5-methoxypentanoyl)amino)-2-butanyl)-1,3
    • [(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9E,11E,13E)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate
    • CHEMBL487898
    • CalyculinB
    • 107537-44-0
    • Calyculin B
    • Inchi: 1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20+,30-17+,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45+,46-,50+/m0/s1
    • Chave InChI: FKAWLXNLHHIHLA-REYRJGSJSA-N
    • SMILES: P(=O)(O)(O)O[C@H]1[C@@H]([C@H](C[C@@H]([C@H](C)[C@@H]([C@@H](/C=C(/C(=C/C=C/C(=C/C#N)/C)/C)\C)C)O)O)OC)O[C@]2(C[C@H]([C@H](C)[C@H](C/C=C/C3=COC([C@@H](C)CCNC([C@H]([C@H]([C@H](COC)N(C)C)O)O)=O)=N3)O2)O)C1(C)C

Propriedades Computadas

  • Massa Exacta: 1008.54360489g/mol
  • Massa monoisotópica: 1008.54360489g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 8
  • Contagem de aceitadores de ligações de hidrogénio: 18
  • Contagem de Átomos Pesados: 70
  • Contagem de Ligações Rotativas: 26
  • Complexidade: 1930
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 15
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 5
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 287
  • XLogP3: 1.8
Fornecedores recomendados
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hunan Well Medicine Synthesis Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd